molecular formula C68H95N13O29S B161150 Acetyl-hirudin(54-65)(sulfated) CAS No. 125441-00-1

Acetyl-hirudin(54-65)(sulfated)

Cat. No.: B161150
CAS No.: 125441-00-1
M. Wt: 1590.6 g/mol
InChI Key: XYECDVVWKGPHGI-UHFFFAOYSA-N
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Description

Acetyl-hirudin(54-65)(sulfated) is a complex peptide compound with a molecular formula of C68H95N13O29S and a molecular weight of 1590.6 g/mol. This compound is notable for its intricate structure, which includes multiple glutamyl residues and a sulfotyrosyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-hirudin(54-65)(sulfated) involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling long peptide chains. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetyl-hirudin(54-65)(sulfated) can undergo various chemical reactions, including:

    Oxidation: The sulfotyrosyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like HATU or EDC in the presence of a base such as N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfotyrosyl group can yield sulfonic acid derivatives, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Acetyl-hirudin(54-65)(sulfated) has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Acetyl-hirudin(54-65)(sulfated) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfotyrosyl group can mimic phosphorylated tyrosine residues, allowing the peptide to modulate signaling pathways by binding to phosphotyrosine-binding domains. This interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-phosphotyrosylleucylglutamine: Similar structure but with a phosphotyrosyl group instead of a sulfotyrosyl group.

    N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamic acid: Similar structure but with an additional glutamic acid residue.

Uniqueness

The presence of the sulfotyrosyl group in Acetyl-hirudin(54-65)(sulfated) distinguishes it from other peptides, as this modification can significantly alter its biochemical properties and interactions with molecular targets.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYECDVVWKGPHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H95N13O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583179
Record name N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125441-00-1
Record name N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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